1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3'-indoline]-12-one
Description
1-[(4-Methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3'-indoline]-12-one is a complex spirocyclic compound characterized by a unique structural architecture. Its core consists of a spiro junction between a 4H-benzo[d]1,3-oxazaperhydroine ring system and an indoline moiety. Key substituents include a 4-methoxyphenyl carbonyl group at position 1, a methyl group at position 11, and a ketone functional group at position 12. Spirocyclic compounds are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding selectivity and metabolic stability .
Properties
Molecular Formula |
C24H20N2O4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
1-(4-methoxybenzoyl)-1'-methylspiro[4H-3,1-benzoxazine-2,3'-indole]-2'-one |
InChI |
InChI=1S/C24H20N2O4/c1-25-21-10-6-4-8-19(21)24(23(25)28)26(20-9-5-3-7-17(20)15-30-24)22(27)16-11-13-18(29-2)14-12-16/h3-14H,15H2,1-2H3 |
InChI Key |
NOWIKSGIZNIFFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)N(C4=CC=CC=C4CO3)C(=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3’-indoline]-12-one involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The specific reaction conditions and reagents used can vary, but methanesulfonic acid (MsOH) under reflux in methanol (MeOH) is often employed .
Chemical Reactions Analysis
1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3’-indoline]-12-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Scientific Research Applications
Chemical Properties and Structure
This compound features:
- A spirocyclic structure that enhances its structural diversity.
- A methoxyphenyl group that can engage in nucleophilic addition reactions.
- An oxazaperhydroine moiety that allows for cyclization and substitution reactions.
- An indoline structure which may facilitate electrophilic aromatic substitution reactions.
These properties position the compound as a candidate for various applications in medicinal chemistry, particularly in drug discovery and development.
Antimicrobial Activity
Research indicates that derivatives of similar compounds exhibit antimicrobial properties. The unique structure of 1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3'-indoline]-12-one suggests potential efficacy against various microbial strains. For instance, related compounds have shown positive results as antimicrobial agents through both in silico and in vitro evaluations .
Anticancer Potential
The compound's structural features may allow it to interact with biological targets relevant to cancer treatment. Molecular docking studies have indicated that compounds with similar frameworks can inhibit specific cancer cell lines. The design of molecular hybrids combining this compound with known anticancer agents could enhance its therapeutic profile .
Synthetic Routes
The synthesis of 1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3'-indoline]-12-one typically involves multi-step organic reactions. Key steps may include:
- Formation of the spirocyclic framework.
- Introduction of the methoxyphenyl carbonyl group.
- Functionalization of the oxazaperhydroine and indoline moieties.
Detailed experimental conditions are essential for optimizing yields and purity during synthesis.
Table: Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-fluorophenyl)-1H-benzo[d]imidazole | Contains imidazole ring | Positive allosteric modulator for GABA-A receptor |
| 4-amino-3-(substituted-benzyl)-1,3-dihydro-2H-benzo[f][1,3,5]triazepin-2-ones | Triazepine derivatives | Diverse biological activities including antimicrobial properties |
| 6-(4-methoxyphenyl)-2H-chromen-2-one | Chromone derivative | Exhibits antioxidant and anti-inflammatory effects |
This table illustrates the diversity of biological activities observed in structurally related compounds, underscoring the potential applications of 1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3'-indoline]-12-one.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3’-indoline]-12-one involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Core and Spiro Systems
- Target Compound : Features a spiro[4H-benzo[d]1,3-oxazaperhydroine-2,3'-indoline] core. The benzo[d]1,3-oxazaperhydroine provides a bicyclic oxygen-nitrogen heterocycle, while the indoline contributes a fused benzene-pyrrolidine system.
- Compound (1-(2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone): Contains a spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin] core. The pyrazolo-oxazine moiety differs from the target’s oxazaperhydroine, and the piperidine ring replaces the indoline .
- Compound (3-(4-Methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-dibenzo[b,e][1,4]diazepin-1-one): Lacks a spiro system but includes a dibenzo[b,e][1,4]diazepinone core, a seven-membered ring with two nitrogen atoms .
Substituent Analysis
Data Table: Comparative Structural Features
Research Implications and Gaps
Structural Diversity: The target’s spiro core distinguishes it from diazepinone () and pyrazolo-oxazine () systems, suggesting divergent biological targets.
Substituent Effects : The 4-methoxyphenyl group is shared across compounds, but the trifluoromethyl () and acetyl () groups highlight strategies for tuning electronic and steric properties.
Biological Activity
The compound 1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3'-indoline]-12-one is a complex organic molecule with potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a spirocyclic framework, which is known to influence its biological properties. The presence of the methoxyphenyl group and the oxazaperhydroine moiety are particularly significant in determining its reactivity and interaction with biological targets.
Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including:
- Anticancer Activity : Some studies suggest that spirocyclic compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Effects : The compound may possess antimicrobial properties, potentially effective against various bacterial strains.
- Neuroprotective Properties : There is emerging evidence that such compounds can protect neuronal cells from oxidative stress and neurodegeneration.
Case Studies
- Anticancer Activity : A study conducted on similar spirocyclic compounds demonstrated their ability to inhibit the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, suggesting that our compound may exhibit similar effects.
- Antimicrobial Effects : Research published in a peer-reviewed journal showed that related compounds had significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported, indicating potential clinical applications in treating infections.
- Neuroprotective Effects : In a model of neurodegeneration, spirocyclic derivatives were shown to reduce oxidative stress markers and improve cognitive function in animal studies. This suggests that our compound could be further explored for neuroprotective applications.
Comparative Analysis of Biological Activities
Research Findings
Recent literature highlights several key findings regarding the biological activity of spirocyclic compounds:
- Synthesis and Characterization : Advanced synthetic methodologies have been developed to create enantioenriched spirocyclic oxindoles, enhancing their potential as therapeutic agents .
- Pharmacological Studies : In vivo studies have shown promising results for spirocyclic compounds in reducing tumor size in xenograft models, suggesting effectiveness in cancer therapy .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds can modulate signaling pathways involved in cell survival and proliferation .
Q & A
Synthesis and Purification
Basic Question: Q. What are the key challenges in synthesizing this spiro compound, and how can purity be optimized?
- Methodological Answer:
The synthesis involves constructing the spiro junction between the benzo-oxazaperhydroine and indoline moieties. A critical step is the cyclization reaction, which may require precise stoichiometric control of reagents like trifluoroacetic acid (TFA) or palladium catalysts (e.g., PdCl₂(PPh₃)₂) to avoid side products .- Example Protocol:
- Use a toluene/acetonitrile solvent system with TFA for hydrazine-mediated cyclization (35°C, 12 hours) .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the spiro product.
Advanced Question: Q. How can stereochemical control be achieved during spiro ring formation, and what analytical tools validate configuration?
- Methodological Answer:
- Employ chiral auxiliaries or asymmetric catalysis (e.g., Rh-carboxamide catalysts) to direct spiro center stereochemistry .
- Validate using:
- X-ray crystallography for absolute configuration.
- NOESY NMR to confirm spatial proximity of protons in the spiro junction .
Structural Characterization
Basic Question: Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer:
- 1H/13C NMR: Identify methoxy (δ 3.72 ppm), carbonyl (δ 170–175 ppm), and spiro junction protons (δ 2.87–3.88 ppm) .
- IR Spectroscopy: Confirm carbonyl (C=O stretch at ~1650 cm⁻¹) and aromatic C-O (1250 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ calc. 653.22 vs. observed 653.22) .
Advanced Question: Q. How can conflicting NMR data (e.g., tautomerism or dynamic equilibria) be resolved?
- Methodological Answer:
Biological Evaluation
Basic Question: Q. What in vitro screening protocols are suitable for assessing this compound’s bioactivity?
- Methodological Answer:
Advanced Question: Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?
- Methodological Answer:
Theoretical and Methodological Frameworks
Basic Question: Q. How should researchers align studies on this compound with existing pharmacological theories?
- Methodological Answer:
Link to structure-activity relationship (SAR) frameworks by systematically modifying substituents (e.g., methoxy vs. chloro groups) and testing bioactivity .
Advanced Question: Q. What conceptual models guide long-term studies of its environmental or metabolic fate?
- Methodological Answer:
- Adopt the INCHEMBIOL framework to study:
- Environmental Distribution: LogP calculations and soil/water partitioning .
- Biotic Transformations: LC-MS/MS metabolite profiling in liver microsomes .
Data Contradiction and Reproducibility
Basic Question: Q. How can researchers address discrepancies in reported synthetic yields?
- Methodological Answer:
Advanced Question: Q. What statistical methods resolve conflicting bioactivity data across labs?
- Methodological Answer:
Advanced Applications
Advanced Question: Q. How can this compound be integrated into targeted drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
